Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine
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Overview
Description
Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine typically involves the reaction of 4-propoxybenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of enzymes such as carbonic anhydrase, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine
- N-allyl-4-methylbenzenesulfonamide
- N-ethyl-4-methylbenzenesulfonamide
Uniqueness
Methyl[(3-methyl-4-propoxyphenyl)sulfonyl]amine is unique due to its specific structural features, such as the presence of both dimethyl and propoxy groups on the benzene ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
1206149-81-6 |
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Molecular Formula |
C11H17NO3S |
Molecular Weight |
243.32g/mol |
IUPAC Name |
N,3-dimethyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-4-7-15-11-6-5-10(8-9(11)2)16(13,14)12-3/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
INBIWFQZAVRMBB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC)C |
Origin of Product |
United States |
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